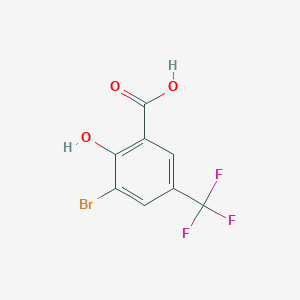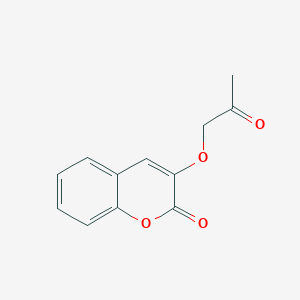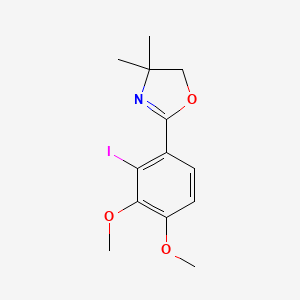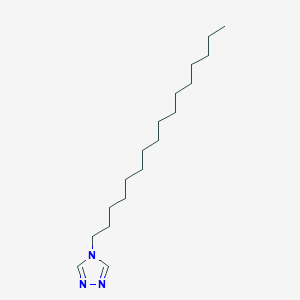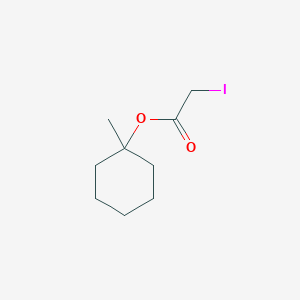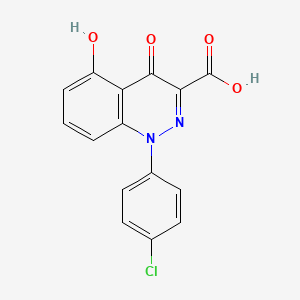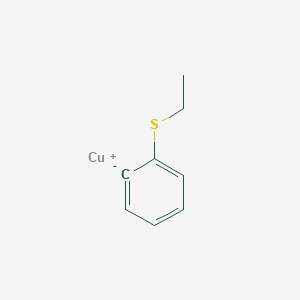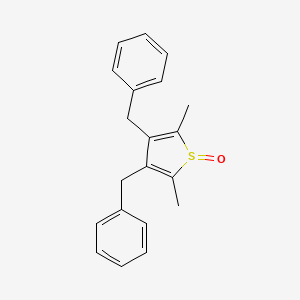![molecular formula C25H22NOP B12558859 2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine CAS No. 146583-33-7](/img/structure/B12558859.png)
2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine is an organophosphorus compound that features a pyridine ring substituted with a diphenylphosphanyl group and a methoxymethyl group. This compound is known for its utility as a ligand in various catalytic processes, particularly in transition metal catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine typically involves the reaction of 2-lithiopyridine with chlorodiphenylphosphine . This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactive intermediates. The reaction mixture is usually stirred at low temperatures to control the reactivity and ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Coordination: It acts as a ligand, coordinating to transition metals in catalytic cycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic conditions.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used in coordination reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted pyridine derivatives.
Coordination: Metal-ligand complexes.
Scientific Research Applications
2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine is widely used in scientific research due to its versatility as a ligand. Some of its applications include:
Chemistry: It is used in homogeneous catalysis, particularly in carbonylation reactions and cross-coupling reactions.
Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and polymers through catalytic processes.
Mechanism of Action
The mechanism of action of 2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine primarily involves its role as a ligand in catalytic cycles. The compound coordinates to transition metals through its phosphine and pyridine groups, stabilizing the metal center and facilitating various catalytic transformations. The molecular targets include transition metal complexes, and the pathways involved are typically those of oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
Diphenyl-2-pyridylphosphine: Similar structure but lacks the methoxymethyl group.
Triphenylphosphine: Lacks the pyridine ring and methoxymethyl group.
2-Phenylpyridine: Lacks the phosphine group.
Uniqueness
2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine is unique due to its combination of a phosphine group, a pyridine ring, and a methoxymethyl group. This unique structure allows it to act as a versatile ligand, capable of stabilizing metal centers and facilitating a wide range of catalytic reactions .
Properties
CAS No. |
146583-33-7 |
|---|---|
Molecular Formula |
C25H22NOP |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
diphenyl-[2-(pyridin-2-ylmethoxymethyl)phenyl]phosphane |
InChI |
InChI=1S/C25H22NOP/c1-3-13-23(14-4-1)28(24-15-5-2-6-16-24)25-17-8-7-11-21(25)19-27-20-22-12-9-10-18-26-22/h1-18H,19-20H2 |
InChI Key |
HHWDNVVVYJCXBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3COCC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-Bromophenyl)propylidene]hydroxylamine](/img/structure/B12558782.png)

![3,3'-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one]](/img/structure/B12558790.png)
![S-[(4-Bromophenyl)methyl] prop-2-enethioate](/img/structure/B12558792.png)

